MK-8745

Description

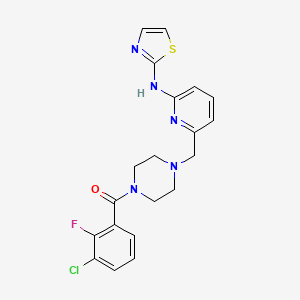

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRFPWKUUNKNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MK-8745: A Potent and Selective Aurora A Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data on MK-8745, a highly selective small-molecule inhibitor of Aurora A kinase. The document details its molecular mechanism of action in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Core Mechanism of Action

This compound exerts its anticancer effects by potently and selectively inhibiting Aurora A kinase, a key regulator of mitotic progression.[1] The functional consequence of Aurora A inhibition by this compound is cell-context dependent, primarily dictated by the p53 tumor suppressor status of the cancer cells.

-

In p53 wild-type cancer cells: Inhibition of Aurora A by this compound leads to a mitotic delay followed by apoptosis.[2] This apoptotic response is characterized by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP).[2]

-

In p53 mutant or null cancer cells: Treatment with this compound results in a prolonged mitotic arrest, ultimately leading to endoreduplication and the formation of polyploid cells.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Selectivity (over Aurora B) | Reference |

| Aurora A | 0.6 | >450-fold | |

| Aurora B | 280 | - |

Table 2: Cellular Activity of this compound in Non-Hodgkin Lymphoma (NHL) Cell Lines

| Cell Line | p53 Status | Effect of this compound (1 µM) | Reference |

| Granta 519 | Mutant | G2/M arrest, apoptosis | [3] |

| Jeko1 | Not Stated | G2/M arrest, apoptosis | [3] |

| JVM2 | Not Stated | G2/M arrest, apoptosis | [3] |

| Z138C | Not Stated | G2/M arrest, apoptosis | [3] |

| Akata | Not Stated | G2/M arrest, apoptosis | [3] |

Signaling Pathways

The inhibitory action of this compound on Aurora A kinase perturbs a network of signaling pathways crucial for cell cycle control and survival. The following diagram illustrates the central role of Aurora A and the downstream consequences of its inhibition by this compound.

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Aurora A Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on Aurora A kinase activity.

Caption: Experimental workflow for the in vitro kinase assay.

Protocol:

-

Reaction Setup: In a microplate, combine purified Aurora A kinase, biotinylated PLK1 peptide substrate, and varying concentrations of this compound (or control compounds) in a kinase reaction buffer.

-

Initiation: Start the reaction by adding a solution of ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: The level of substrate phosphorylation is quantified. For a Western blot-based detection, the reaction products are resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phosphorylated PLK1.

Cell Cycle Analysis by Flow Cytometry

This method is employed to assess the effect of this compound on cell cycle distribution.

Caption: Experimental workflow for cell cycle analysis.

Protocol:

-

Cell Treatment: Plate cancer cells and treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count.

-

Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

-

Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis (PARP Cleavage)

This technique is used to detect the cleavage of PARP, a hallmark of apoptosis.

Caption: Experimental workflow for Western blot analysis.

Protocol:

-

Protein Extraction: Following treatment with this compound, cells are lysed in a suitable buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded and separated by size on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody that specifically recognizes both full-length PARP (~116 kDa) and its cleaved fragment (~89 kDa).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: The signal is visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the image on an imaging system. The presence of the 89 kDa band indicates apoptosis.

Clinical Development

Conclusion

This compound is a potent and highly selective inhibitor of Aurora A kinase with a clear mechanism of action that is dependent on the p53 status of cancer cells. Its ability to induce apoptosis in p53 wild-type tumors and mitotic catastrophe in p53-deficient tumors makes it a promising candidate for further development. The preclinical data strongly support its continued investigation in relevant cancer models and eventual translation to the clinical setting. The expression of Aurora A activators, such as TPX2, may serve as a potential biomarker to select patient populations most likely to respond to this compound therapy.[3][4]

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-8745: A Deep Dive into a Selective Aurora A Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Its high selectivity for Aurora A over Aurora B kinase makes it a valuable tool for dissecting the specific roles of Aurora A in cell division and a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its effects by inhibiting the catalytic activity of Aurora A kinase. This inhibition leads to a cascade of cellular events, primarily impacting mitotic progression. The cellular response to this compound is largely dependent on the p53 tumor suppressor status of the cell.

-

In p53 wild-type cells: Inhibition of Aurora A by this compound leads to a G2/M cell cycle arrest, followed by the induction of apoptosis.[1] This apoptotic response is characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[2]

-

In p53 mutant or null cells: In the absence of functional p53, cells treated with this compound are unable to efficiently undergo apoptosis. Instead, they often undergo endoreduplication, leading to the formation of polyploid cells.[2]

The sensitivity of cancer cell lines to this compound has also been linked to the expression levels of the Aurora A activator, TPX2 (targeting protein for Xenopus kinesin-like protein 2). High levels of TPX2 have been correlated with increased sensitivity to this compound in non-Hodgkin lymphoma cell lines, suggesting TPX2 as a potential biomarker for patient stratification.[3]

Signaling Pathway

The Aurora A kinase signaling pathway plays a crucial role in regulating multiple aspects of mitosis. This compound disrupts this pathway by directly inhibiting Aurora A.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Ki (nM) | Selectivity (fold) vs. Aurora B |

| Aurora A | 0.6[1] | 0.41 | >450[1] |

| Aurora B | 280[2] | 66.8 | - |

Table 2: Cellular Activity of this compound in Selected Cell Lines

| Cell Line | p53 Status | Phenotype |

| HCT116 | Wild-type | Apoptosis[2] |

| HCT116 p53-/- | Null | Polyploidy[2] |

| Non-Hodgkin Lymphoma (various) | Mixed | G2/M arrest, apoptosis/polyploidy[3] |

Note: Specific IC50 values for cell proliferation vary depending on the cell line and assay conditions and are therefore not listed in this summary table.

Table 3: In Vivo Data (Preclinical Models)

| Parameter | Value | Species | Model |

| Pharmacokinetics | |||

| Cmax | Data not publicly available | ||

| T1/2 | Data not publicly available | ||

| AUC | Data not publicly available | ||

| Pharmacodynamics | |||

| Tumor Growth Inhibition | Significant inhibition reported[4] | Mouse | Xenograft models[4] |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

In Vitro Aurora A Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of this compound against Aurora A kinase.

Materials:

-

Recombinant human Aurora A kinase

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Aurora A substrate (e.g., biotinylated PLK1 peptide)

-

This compound

-

DMSO (vehicle control)

-

Microplate (e.g., 96-well or 384-well)

-

Detection reagent (dependent on assay format, e.g., ADP-Glo™)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the kinase assay buffer, recombinant Aurora A kinase, and either this compound dilution or DMSO vehicle.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction according to the assay kit manufacturer's instructions (e.g., by adding a stop solution).

-

Add the detection reagent and measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or similar)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the overnight culture medium and add the medium containing the this compound dilutions or DMSO vehicle to the respective wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell proliferation reagent to each well according to the manufacturer's protocol.

-

Incubate as required by the assay.

-

Measure the signal (e.g., luminescence or absorbance) using a plate reader.

-

Calculate the percent viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis

This protocol describes the detection of key protein markers to elucidate the mechanism of action of this compound.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-cleaved PARP, anti-p53, and a loading control like anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with Tween-20)

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates from cells treated with this compound at various concentrations and time points.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Conclusion

This compound is a powerful and selective tool for studying the biological functions of Aurora A kinase. Its distinct cellular effects, dependent on p53 status, provide a clear mechanistic rationale for its potential as a targeted anticancer agent. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working with this and other Aurora kinase inhibitors. Further investigation into the in vivo pharmacokinetics and pharmacodynamics of this compound will be crucial for its clinical translation.

References

- 1. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of MK-8745 in Inducing G2/M Cell Cycle Arrest: A Technical Guide

Abstract: MK-8745 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic entry.[1][2][3] Treatment of cancer cell lines with this compound leads to a robust G2/M cell cycle arrest, characterized by an accumulation of tetraploid (4N DNA content) nuclei.[4][5] This arrest is a direct consequence of the inhibition of Aurora A's functions in centrosome maturation and spindle formation, which in turn activates the G2/M checkpoint. The ultimate cellular fate following this arrest is critically dependent on the p53 tumor suppressor status. In p53 wild-type cells, this compound induces apoptosis, whereas in p53-deficient or mutant cells, the prolonged arrest leads to mitotic slippage, endoreduplication, and polyploidy.[4] This technical guide provides an in-depth overview of the mechanism of action, p53-dependent outcomes, quantitative data, and key experimental protocols for studying the effects of this compound.

Introduction: Targeting the G2/M Transition in Cancer

The G2/M checkpoint is a critical surveillance mechanism that prevents cells with damaged DNA from entering mitosis, thereby safeguarding genomic integrity. Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them highly reliant on the G2/M checkpoint for DNA repair before cell division. This dependency presents a therapeutic window for selectively targeting cancer cells.

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in orchestrating the entry into mitosis. Its functions include centrosome maturation, spindle assembly, and the activation of the CDK1/Cyclin B1 complex. Overexpression of Aurora A is common in many human cancers and is associated with genomic instability and tumorigenesis. This compound has been identified as a highly potent and selective inhibitor of Aurora A kinase, with an IC50 of 0.6 nM, making it a valuable tool for both research and potential therapeutic development.[1][3]

Core Mechanism: this compound-Induced G2/M Arrest

The induction of G2/M arrest by this compound is a direct result of its inhibition of Aurora A kinase activity. In a normal cell cycle, Aurora A, activated by its cofactor TPX2, phosphorylates numerous substrates to promote mitotic entry.

Key steps in this compound's mechanism of action:

-

Inhibition of Aurora A: this compound binds to the ATP-binding pocket of Aurora A, preventing its kinase activity.

-

Disruption of Mitotic Entry Cascade: The inhibition of Aurora A prevents the phosphorylation and activation of downstream effectors like Polo-like kinase 1 (PLK1) and the phosphatase CDC25.

-

Sustained CDK1 Inhibition: CDC25 is responsible for removing the inhibitory phosphate group on Tyrosine 15 of CDK1. Without active CDC25, CDK1 remains in its inactive, phosphorylated state. This inhibitory phosphorylation is maintained by WEE1 kinase.

-

G2/M Checkpoint Activation: The inactive CDK1/Cyclin B1 complex is unable to drive the cell into mitosis. The presence of immature centrosomes and the failure to form a proper mitotic spindle due to Aurora A inhibition activates the spindle assembly checkpoint, leading to a sustained arrest in the G2 or M phase of the cell cycle. This is observed as an accumulation of cells with 4N DNA content.[4]

The Pivotal Role of p53 in Cellular Fate

Following G2/M arrest induced by this compound, the cell's fate is largely determined by its p53 status.

-

p53 Wild-Type Cells: In cells with functional p53, the G2/M arrest is typically transient. The cellular stress and potential DNA damage resulting from mitotic disruption lead to the phosphorylation and activation of p53.[1] Activated p53 then transcriptionally upregulates pro-apoptotic genes, leading to programmed cell death via caspase activation and PARP cleavage.[4]

-

p53 Mutant/Null Cells: In cells lacking functional p53, the G2/M checkpoint is still activated, but the cells are unable to initiate a robust apoptotic response. This leads to a prolonged arrest in mitosis. Eventually, these cells may exit mitosis without proper chromosome segregation or cytokinesis, a process known as "mitotic slippage" or "endoreduplication." This results in the formation of large, polyploid cells (e.g., 8N DNA content), which are genetically unstable and typically senesce or undergo delayed cell death.[4]

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound is demonstrated by its low nanomolar potency and its profound effect on cell cycle distribution.

Table 1: In Vitro Potency of this compound

| Target | IC50 / Ki | Selectivity vs. Aurora B | Reference |

|---|---|---|---|

| Aurora A Kinase | 0.6 nM (IC50) | >450-fold | [1] |

| Aurora A Kinase | 0.41 nM (Ki) | N/A | [6] |

| Aurora B Kinase | 280 nM (IC50) | N/A | [6] |

| Aurora B Kinase | 66.8 nM (Ki) | N/A |[6] |

Table 2: Effect of this compound on Cell Cycle Distribution in Non-Hodgkin Lymphoma (NHL) Cell Lines

| Cell Line | Treatment | % of Cells in G2/M Phase (Mean ± SD) | Fold Increase in G2/M | Reference |

|---|---|---|---|---|

| Z138C | Control (DMSO) | 12.5 ± 2.1 | - | [3] |

| Z138C | This compound (1 µM, 96h) | 68.7 ± 5.4 | ~5.5-fold | [3] |

| HCT 116 (p53+/+) | This compound (5 µM, 6h) | Significant accumulation of 4N cells | Not Quantified | [4] |

| HCT 116 (p53-/-) | this compound (5 µM, 40h) | Accumulation of 8N cells (60%) | Not Quantified |[4] |

Experimental Protocols

To study the effects of this compound on G2/M arrest, a series of standard cell biology assays are required.

5.1. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[7]

-

Cell Preparation: Culture cells to ~70-80% confluency. Treat with desired concentrations of this compound or DMSO (vehicle control) for the specified time.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in ~400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at 4°C for long-term).[7]

-

Staining: Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes to pellet.[8] Discard the ethanol. Wash the pellet twice with PBS. Resuspend the pellet in PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[9]

-

Analysis: Incubate at room temperature for 10-15 minutes in the dark. Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use software (e.g., ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

5.2. Western Blotting for Cell Cycle and Apoptosis Markers

This protocol allows for the detection of specific proteins to confirm the mechanism of action.

-

Lysate Preparation: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[10]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10][11]

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-Histone H3 (Ser10): A marker for mitotic cells.

-

Cleaved PARP: A marker for apoptosis.

-

p53 and Phospho-p53 (Ser15): To assess p53 activation.

-

GAPDH or β-Actin: As a loading control.

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5.3. Apoptosis Assay by Annexin V & PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13]

-

Harvesting: Collect cells (including supernatant) after treatment. Wash once with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13] Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 50 µg/mL) to 100 µL of the cell suspension.[12][13]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[13][14]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is a powerful and specific inhibitor of Aurora A kinase that effectively induces G2/M cell cycle arrest in cancer cells. Its mechanism is rooted in the disruption of critical mitotic entry processes, leading to the activation of the G2/M checkpoint. The differential outcome based on p53 status—apoptosis in p53-proficient cells and endoreduplication in p53-deficient cells—highlights its potential for targeted cancer therapy, particularly in tumors with specific genetic backgrounds. The experimental protocols outlined here provide a robust framework for researchers to further investigate the nuanced roles of Aurora A inhibition in cell cycle control and cancer treatment.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. igbmc.fr [igbmc.fr]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Histone western blot protocol | Abcam [abcam.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. kumc.edu [kumc.edu]

Unveiling the Mechanism of MK-8745: A Technical Guide to p53-Dependent Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

MK-8745, a potent and highly selective small-molecule inhibitor of Aurora A kinase, has emerged as a promising agent in oncology. Its mechanism of action is intrinsically linked to the tumor suppressor protein p53, dictating the ultimate fate of cancer cells. In cells harboring wild-type p53, this compound triggers a robust apoptotic response, while in p53-deficient cells, it leads to endoreduplication and polyploidy. This technical guide provides an in-depth exploration of the p53-dependent apoptotic pathway activated by this compound, offering a comprehensive resource for researchers in the field. This document details the molecular signaling cascade, presents key quantitative data, and provides detailed experimental protocols for the assays used to elucidate this pathway.

Introduction to this compound and Aurora A Kinase

Aurora A kinase is a critical serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in a multitude of human cancers and is often associated with poor prognosis. This compound is a selective inhibitor of Aurora A kinase with an IC50 of 0.6 nM, demonstrating over 450-fold selectivity for Aurora A over Aurora B.[1] This high selectivity makes this compound a valuable tool for dissecting the specific functions of Aurora A in cellular processes and a promising candidate for targeted cancer therapy.

The Dichotomous Cellular Fate: p53 as the Decisive Factor

The cellular response to this compound is fundamentally governed by the status of the p53 tumor suppressor protein.[2]

-

p53 Wild-Type Cells: In cancer cells expressing wild-type p53, treatment with this compound leads to a transient mitotic delay followed by the induction of apoptosis.[2][3] This programmed cell death is a key mechanism for the elimination of damaged or abnormal cells.

-

p53-Deficient/Mutant Cells: Conversely, in cells lacking functional p53, inhibition of Aurora A by this compound results in a prolonged mitotic arrest, ultimately leading to endoreduplication and the formation of polyploid cells, without the induction of apoptosis.[4]

This p53-dependent differential effect highlights the potential for using p53 status as a biomarker to predict patient response to Aurora A kinase inhibitors like this compound.[4]

The Molecular Pathway of this compound-Induced p53-Dependent Apoptosis

The induction of apoptosis by this compound in p53-proficient cells involves a well-defined signaling cascade.

Activation of p53

Exposure of wild-type p53 cells to this compound triggers the activation of p53. This is characterized by:

-

Increased p53 Protein Expression: A noticeable accumulation of the p53 protein within the cell.[1][2]

-

Phosphorylation of p53: Specifically, phosphorylation occurs at the Serine 15 residue (Ser15) of the p53 protein, a key post-translational modification for its activation and stabilization.[1][2]

Intrinsic Apoptotic Pathway Engagement

Activated p53 then initiates the intrinsic, or mitochondrial, pathway of apoptosis.[5][6] This pathway is characterized by:

-

Release of Cytochrome c: p53 activation leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2]

-

Caspase Activation: The released cytochrome c is a critical component in the formation of the apoptosome, which in turn activates initiator caspases, such as caspase-9.[5] This leads to a downstream cascade activating executioner caspases, most notably caspase-3.[2][5]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

This sequence of events culminates in the systematic dismantling of the cell, characteristic of apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound.

Table 1: Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Selectivity (over Aurora B) |

| Aurora A | 0.6 | >450-fold |

| Aurora B | 280 | - |

Data sourced from Merck correspondence as cited in.

Table 2: Differential Cellular Response to this compound (5 µM for 48h)

| Cell Line | p53 Status | Apoptosis (%) | Polyploidy (%) |

| HCT116 | Wild-Type | ~15 | Low |

| HCT116 p53-/- | Null | No | ~60 |

| CAPAN2 | Wild-Type | Significant | Low |

| PANC1 | Mutant | No | High |

| DSCRT | Wild-Type | Significant | Low |

| ST88 | Mutant | No | High |

| SKMel 32 | Wild-Type | Significant | Low |

| SKMel 28 | Mutant | No | High |

Data generalized from flow cytometry results presented in[4].

Table 3: Apoptosis Induction in HCT116 p53-/- Cells Transfected with Wild-Type p53

| Transfection | This compound Treatment | Apoptosis (%) |

| Vector alone | - | 6 |

| Vector alone | + | - |

| Wild-Type p53 | - | - |

| Wild-Type p53 | + | 21 |

Data from DAPI staining and microscopy as presented in.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the this compound-induced p53-dependent apoptotic pathway.

Western Blot Analysis for Protein Expression and Cleavage

Objective: To detect the expression levels of p53, phospho-p53 (Ser15), and the cleavage of PARP.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound at the desired concentration and time points.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the cell cycle distribution and quantify the percentage of polyploid cells.

Protocol:

-

Cell Preparation:

-

Treat cells with this compound as required.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, G2/M, and polyploid (>4N) phases.

-

In Vitro Aurora A Kinase Assay

Objective: To confirm the inhibitory activity of this compound on Aurora A kinase.

Protocol:

-

Reaction Setup:

-

In a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate, 2 mM DTT), combine purified active Aurora A kinase and a suitable substrate (e.g., histone H3 or a specific peptide substrate).

-

Add varying concentrations of this compound or a vehicle control (DMSO).

-

-

Kinase Reaction:

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 30 minutes.

-

-

Detection:

-

Stop the reaction by adding SDS loading buffer.

-

Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

-

Alternatively, use a luminescence-based assay (e.g., ADP-Glo™) to quantify kinase activity by measuring ADP production.

-

Cytochrome c Release Assay

Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol.

Protocol:

-

Cell Fractionation:

-

Treat cells with this compound.

-

Harvest and wash the cells.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge at a low speed to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Western Blot Analysis:

-

Perform Western blotting on the cytosolic and mitochondrial fractions as described in section 5.1.

-

Probe the membrane with an antibody against cytochrome c.

-

Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

-

Visualizing the Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Signaling pathway of this compound-induced p53-dependent apoptosis.

References

The Discovery and Preclinical Development of MK-8745: A Potent and Selective Aurora A Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Aberrant expression and activity of Aurora A are frequently observed in a wide range of human cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, with a focus on its mechanism of action, cellular effects, and the methodologies used for its characterization. While detailed information on the full clinical development of this compound is limited in the public domain, this paper collates the available preclinical data to offer valuable insights for researchers in oncology and drug discovery.

Core Compound Properties and In Vitro Efficacy

This compound has demonstrated sub-nanomolar potency against Aurora A kinase with significant selectivity over other kinases, particularly Aurora B. This selectivity is a critical attribute, as the inhibition of Aurora B can lead to distinct and potentially more toxic cellular phenotypes.

| Parameter | Value | Reference |

| Target | Aurora A Kinase | [1][2] |

| IC50 (Aurora A) | 0.6 nM | [1][2][3] |

| Selectivity | >450-fold vs. Aurora B | [1][2] |

Mechanism of Action and Cellular Consequences

This compound exerts its anti-proliferative effects by disrupting the normal progression of mitosis. Inhibition of Aurora A kinase by this compound leads to a cascade of cellular events culminating in either apoptosis or polyploidy, contingent on the p53 tumor suppressor status of the cancer cells.[3][4]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to cell cycle arrest and p53-dependent outcomes.

Treatment with this compound leads to the degradation of Aurora A substrates such as TACC3, Eg5, and TPX2.[1][2] This disruption of Aurora A function results in a G2/M phase cell cycle arrest, characterized by an accumulation of tetraploid nuclei.[1][2][5] In cancer cells with wild-type p53, this arrest is followed by the induction of p21(waf1/cip1) and CycB1, leading to p53-dependent apoptosis.[1][4] Conversely, in p53-deficient or mutant cells, the mitotic arrest is prolonged, ultimately resulting in endoreduplication and the formation of polyploid cells.[4]

The Role of TPX2 as a Predictive Biomarker

Preclinical studies have identified the targeting protein for Xenopus kinase-like protein 2 (TPX2) as a potential biomarker for sensitivity to this compound.[5][6] TPX2 is an activator of Aurora A, and its expression levels correlate with the sensitivity of non-Hodgkin lymphoma (NHL) cell lines to this compound.[5][6]

Experimental Workflow for Biomarker Validation

Caption: Experimental workflow to validate TPX2 as a biomarker for this compound sensitivity.

Experimental evidence has shown that siRNA-mediated knockdown of TPX2 in less sensitive NHL cell lines increases their sensitivity to this compound.[5][6] Conversely, the overexpression of TPX2 in highly sensitive NHL cell lines leads to increased drug resistance.[5][6] These findings suggest that TPX2 expression could be a valuable tool for patient stratification in potential clinical applications of Aurora A inhibitors.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the reproducibility of research findings. Below are summarized methodologies based on published literature.

In Vitro Kinase Assay

-

Objective: To determine the inhibitory activity of this compound against Aurora A and B kinases.

-

Procedure:

-

Purified recombinant Aurora A or Aurora B kinase is incubated with a biotinylated peptide substrate (e.g., PLK1 peptide for Aurora A, Histone H3 for Aurora B) and ATP.[4]

-

This compound is added at various concentrations to the reaction mixture.[4]

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the level of substrate phosphorylation is quantified using methods such as Western blot with phospho-specific antibodies or radiometric assays.[4]

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Cycle Analysis

-

Objective: To assess the effect of this compound on cell cycle distribution.

-

Procedure:

-

Cancer cell lines are cultured and treated with this compound or vehicle control for a defined period (e.g., 48 hours).[4]

-

Cells are harvested, washed, and fixed in ethanol.

-

Fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).

-

The DNA content of individual cells is measured by flow cytometry.

-

The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

-

Apoptosis Assay

-

Objective: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Cells are treated with this compound as described for cell cycle analysis.[4]

-

Apoptosis can be assessed by several methods:

-

Annexin V/Propidium Iodide Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.[4]

-

PARP Cleavage: Cell lysates are analyzed by Western blot for the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4]

-

Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, can be measured using colorimetric or fluorometric substrates.

-

-

Preclinical Development and Future Outlook

While the in vitro characterization of this compound is well-documented, comprehensive public data on its preclinical pharmacokinetics (ADME), toxicology, and in vivo efficacy in various xenograft models is limited. Similarly, there is a lack of publicly available information regarding the clinical development of this compound. The progression of numerous Aurora kinase inhibitors into clinical trials highlights the therapeutic potential of targeting this pathway.[7][8] However, the specific trajectory of this compound's development remains largely undisclosed.

The strong preclinical rationale for this compound, particularly its high potency and selectivity, underscores its value as a research tool for further elucidating the biology of Aurora A kinase. The findings related to p53 status and TPX2 expression as determinants of response provide a solid foundation for the development of personalized therapeutic strategies involving Aurora A inhibitors. Further research and disclosure of data from preclinical and any potential clinical studies would be invaluable to the scientific community in fully understanding the therapeutic potential of this compound.

References

- 1. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

The Selective Aurora A Kinase Inhibitor MK-8745: A Technical Guide to its Effects on Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and selective Aurora A kinase inhibitor, MK-8745. It details the inhibitor's effects on key downstream targets, offering quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and Aurora A Kinase

Aurora A kinase is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[1] Its dysregulation is frequently observed in various human cancers, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Aurora A kinase.[2][3] This selectivity is a key attribute, minimizing off-target effects, particularly against the closely related Aurora B kinase.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against Aurora A and Aurora B kinases.

| Kinase | IC50 (nM) | Selectivity (Aurora B / Aurora A) |

| Aurora A | 0.6[2] | >450-fold |

| Aurora B | 280[2] |

Impact of this compound on Downstream Signaling

Inhibition of Aurora A kinase by this compound leads to a cascade of effects on its downstream substrates, ultimately disrupting mitotic progression and inducing cell death. The cellular outcome is notably dependent on the p53 tumor suppressor status of the cancer cells.[2][4]

Degradation of Aurora A Substrates

Treatment with this compound leads to a reduction in the phosphorylation of Aurora A, which in turn triggers the rapid degradation of its key substrates, including TPX2 (Targeting Protein for X-protein kinase), TACC3 (Transforming Acidic Coiled-Coil containing protein 3), and Eg5 (a kinesin motor protein).[5][6]

-

TPX2: This protein is essential for the localization and activation of Aurora A at the mitotic spindle.[7][8]

-

TACC3: Upon phosphorylation by Aurora A, TACC3 forms a complex that stabilizes spindle microtubules.[6]

Inhibition of PLK1 Phosphorylation

Polo-like kinase 1 (PLK1) is another critical mitotic regulator whose activation is, in part, dependent on Aurora A.[9] Aurora A phosphorylates and activates PLK1.[9] Consequently, treatment with this compound leads to a decrease in the phosphorylation of PLK1, thereby inhibiting its activity.[3]

p53-Dependent Cellular Fate: Apoptosis vs. Polyploidy

A critical determinant of the cellular response to this compound is the functional status of the p53 tumor suppressor protein.[2][4]

-

p53 Wild-Type Cells: In cancer cells with functional p53, this compound treatment typically leads to a mitotic delay followed by apoptosis.[2]

-

p53 Mutant/Null Cells: In the absence of functional p53, cells treated with this compound undergo a prolonged mitotic arrest, which is then followed by endoreduplication, resulting in polyploidy.[2]

The table below summarizes the differential effects of this compound on cell lines with varying p53 status.

| Cell Line | Cancer Type | p53 Status | Cellular Outcome with this compound (5 µM, 48h) |

| CAPAN2 | Pancreatic | Wild-Type | 15% Apoptosis[2] |

| PANC1 | Pancreatic | Mutant | 56% Polyploidy[2] |

| DSCRT | Sarcoma | Wild-Type | 8% Apoptosis[2] |

| ST88 | Sarcoma | Mutant | 18% Polyploidy[2] |

| SK-Mel32 | Melanoma | Wild-Type | 9.6% Apoptosis[2] |

| SK-Mel28 | Melanoma | Mutant | 40% Polyploidy[2] |

Signaling Pathways and Experimental Workflows

Aurora A Signaling Pathway

The following diagram illustrates the core Aurora A signaling pathway and the points of intervention by this compound.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ibidi.com [ibidi.com]

- 4. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitotic spindle association of TACC3 requires Aurora‐A‐dependent stabilization of a cryptic α‐helix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AurkA nuclear localization is promoted by TPX2 and counteracted by protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis of Aurora-A activation by TPX2 at the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Co-inhibition of polo-like kinase 1 and Aurora kinases promotes mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aurora Kinase A Inhibitor MK-8745

Introduction

MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora Kinase A (Aurora A), a key regulator of mitotic progression.[1][2][3][4] Its specificity makes it a valuable tool for investigating the cellular functions of Aurora A and a potential therapeutic agent in oncology. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | (3-chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone |

| CAS Number | 885325-71-3[1][3][5] |

| Molecular Formula | C20H19ClFN5OS[1][5][6] |

| Molecular Weight | 431.91 g/mol [1][5] |

| SMILES Code | O=C(C1=CC=CC(Cl)=C1F)N2CCN(CC3=NC(NC4=NC=CS4)=CC=C3)CC2[5] |

| Solubility | Soluble in DMSO (e.g., 20 mg/mL or 86 mg/mL); insoluble in water.[1][5][6] |

| Appearance | Solid powder[5] |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of Aurora A, demonstrating significant selectivity over the closely related Aurora B kinase. This selectivity is a critical feature, as the two kinases have distinct roles in mitosis.

| Target | IC50 | Ki | Selectivity (over Aurora B) |

| Aurora A | 0.6 nM[1][3][4][7] | ≤10 pM | >450-fold[1] to 1,030-fold[8] |

| Aurora B | 280 nM[2][6] | - | - |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of Aurora A. This inhibition disrupts the normal progression of the cell cycle, leading to G2/M arrest and, ultimately, cell death, the specific outcome of which is largely dependent on the p53 tumor suppressor status of the cell.[1][2][9][10]

Inhibition of Aurora A by this compound leads to a reduction in the phosphorylation of its downstream substrates. This subsequently triggers a cascade of events that halt cell cycle progression.[1][10] In cells with wild-type p53, this cell cycle arrest is followed by the induction of apoptosis.[2][11][12][13] Conversely, in cells with mutant or null p53, the inhibition of Aurora A leads to endoreduplication and the formation of polyploid cells, without significant apoptosis.[2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Aurora A inhibitor | Probechem Biochemicals [probechem.com]

- 4. glpbio.com [glpbio.com]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent. [vivo.weill.cornell.edu]

- 13. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MK-8745 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8745 is a potent and highly selective small molecule inhibitor of Aurora A kinase with an IC50 of 0.6 nM.[1] Its high selectivity, over 450-fold for Aurora A compared to Aurora B, makes it a valuable tool for investigating the specific roles of Aurora A in cell cycle regulation and tumorigenesis.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, cell cycle progression, and relevant signaling pathways.

Mechanism of Action: this compound functions by inhibiting the kinase activity of Aurora A. This inhibition leads to a cascade of downstream effects, primarily disrupting mitotic progression. Key consequences of Aurora A inhibition by this compound include:

-

G2/M Phase Cell Cycle Arrest: Treatment with this compound induces a robust arrest of cells in the G2/M phase of the cell cycle, often leading to an accumulation of tetraploid nuclei.[1]

-

p53-Dependent Apoptosis: In cells with wild-type p53, this compound treatment leads to the phosphorylation of p53 at Serine 15, an increase in p53 protein expression, and subsequent induction of apoptosis.[1]

-

Endoreduplication in p53-Deficient Cells: In contrast, cells lacking functional p53 undergo endoreduplication, resulting in polyploidy.

-

Degradation of Aurora A Substrates: Inhibition of Aurora A by this compound leads to the rapid degradation of its substrates, including TACC3, Eg5, and TPX2.[1]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Notes |

| Aurora A IC50 | 0.6 nM | Potent and selective inhibition. |

| Selectivity | >450-fold | Highly selective for Aurora A over Aurora B. |

Table 2: Cellular Effects of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | This compound Concentration | Incubation Time | Observed Effects |

| Granta 519 | Non-Hodgkin Lymphoma | Not Specified | 1 µM | 96 h | 3.5-fold increase in G2/M population. |

| Z138C | Non-Hodgkin Lymphoma | Not Specified | 1 µM | 96 h | 5.5-fold increase in G2/M population. |

| HCT116 | Colon Carcinoma | Wild-Type | 5 µM | 24 h | G2/M arrest followed by apoptosis. |

| HCT116 p53-/- | Colon Carcinoma | Null | 5 µM | 40 h | Prolonged mitotic delay and endoreduplication. |

| CAPAN2 | Pancreatic Cancer | Wild-Type | 5 µM | 48 h | 15% apoptosis. |

| PANC1 | Pancreatic Cancer | Mutant | 5 µM | 48 h | 56% polyploidy. |

Mandatory Visualization

Caption: Signaling pathway of this compound leading to p53-dependent apoptosis or endoreduplication.

Caption: General experimental workflow for cell culture studies with this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 4.32 mg of this compound (MW: 431.91 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C can aid in solubilization.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted for a 96-well plate format.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well opaque-walled plates

-

This compound stock solution

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for IC50 determination would be from 1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence from wells with medium only.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 1 µM or 5 µM) for the specified duration (e.g., 24, 48, 72, or 96 hours).

-

Harvest the cells by trypsinization and collect them in a centrifuge tube.

-

Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see Table 3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed and treat cells with this compound as described for cell cycle analysis.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C (see Table 3 for suggested dilutions).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

Table 3: Recommended Primary Antibodies for Western Blotting

| Target Protein | Function | Suggested Dilution |

| Aurora A | Target of this compound | 1:1000 |

| Phospho-Aurora A (Thr288) | Active form of Aurora A | 1:1000 |

| p53 | Tumor suppressor, key mediator of this compound induced apoptosis | 1:1000 - 1:3000 |

| Phospho-p53 (Ser15) | Activated form of p53 | 1:1000 |

| PARP | Apoptosis marker (cleaved form) | 1:1000 |

| β-Actin or GAPDH | Loading control | 1:5000 - 1:10000 |

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following MK-8745 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of MK-8745, a potent and selective Aurora A kinase inhibitor, on protein expression. Detailed protocols and data interpretation guidelines are included to facilitate the investigation of this compound's mechanism of action and its impact on key cellular signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Inhibition of Aurora A kinase by this compound disrupts the formation and function of the mitotic spindle, leading to G2/M phase cell cycle arrest.[4] The cellular outcome of this compound treatment is largely dependent on the p53 tumor suppressor status of the cells. In p53 wild-type cells, this compound treatment induces apoptosis, a form of programmed cell death.[1][2] Conversely, in cells with deficient or mutant p53, treatment leads to endoreduplication and the formation of polyploid cells.[1][2]

Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying these cellular responses to this compound. This method allows for the sensitive and specific detection of changes in the expression and post-translational modification of key proteins involved in the Aurora A signaling pathway, cell cycle regulation, and apoptosis.

Key Protein Targets for Western Blot Analysis

Several proteins are critical to assess when investigating the effects of this compound. These include direct targets of Aurora A kinase, cell cycle regulators, and markers of apoptosis.

-

Aurora A and its Substrates:

-

Phospho-Aurora A (p-Aurora A): As a direct target, a decrease in the autophosphorylation of Aurora A is an indicator of target engagement by this compound.

-

TPX2 (Targeting Protein for Xenopus Klp2): An essential activator of Aurora A, the expression level of TPX2 has been shown to correlate with sensitivity to this compound.[4] Treatment with this compound can lead to a reduction in TPX2 protein levels.

-

-

Cell Cycle Control Proteins:

-

Cyclin B1: A key regulator of the G2/M transition, its levels are expected to increase upon G2/M arrest induced by this compound.

-

p21 (WAF1/CIP1): A cyclin-dependent kinase inhibitor, its induction is a common response to cell cycle arrest.

-

-

Apoptosis-Related Proteins (in p53 wild-type cells):

-

p53 and Phospho-p53 (Ser15): this compound treatment leads to the stabilization and activation of p53, indicated by an increase in total p53 levels and its phosphorylation at Serine 15.[1][2]

-

PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by caspases is a hallmark of apoptosis. An increase in the cleaved PARP fragment (89 kDa) is expected.

-

Quantitative Data Summary

The following tables summarize the expected quantitative changes in protein expression following this compound treatment, based on published qualitative findings. The fold changes are illustrative and may vary depending on the cell line, drug concentration, and treatment duration.

Table 1: Effect of this compound on Aurora A Signaling and Cell Cycle Proteins

| Protein Target | Expected Change in Expression | Illustrative Fold Change (Treated/Control) | Cell Line Context |

| Phospho-Aurora A | Decrease | 0.2 - 0.5 | Various Cancer Cell Lines |

| Total Aurora A | No significant change or slight decrease | 0.8 - 1.0 | Various Cancer Cell Lines |

| TPX2 | Decrease | 0.4 - 0.7 | Non-Hodgkin Lymphoma Cell Lines[4] |

| Cyclin B1 | Increase | 1.5 - 3.0 | Various Cancer Cell Lines |

| p21 | Increase | 2.0 - 5.0 | p53 wild-type cells |

Table 2: Effect of this compound on Apoptosis-Related Proteins in p53 Wild-Type Cells

| Protein Target | Expected Change in Expression | Illustrative Fold Change (Treated/Control) | Cell Line Context |

| Phospho-p53 (Ser15) | Increase | 2.0 - 4.0 | HCT116 (p53+/+)[1] |

| Total p53 | Increase | 1.5 - 2.5 | HCT116 (p53+/+)[1] |

| Cleaved PARP (89 kDa) | Increase | 3.0 - 6.0 | HCT116 (p53+/+)[1] |

| Full-Length PARP (116 kDa) | Decrease | 0.3 - 0.6 | HCT116 (p53+/+) |

Experimental Protocols

A detailed protocol for performing Western blot analysis to assess the effects of this compound is provided below.

I. Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

-

Drug Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 0.1 - 1 µM) or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

II. Protein Lysate Preparation

-

Cell Harvesting: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cell culture plate.

-

Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

III. SDS-PAGE and Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (See Table 3 for recommended antibody dilutions).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

Table 3: Recommended Primary Antibody Dilutions

| Primary Antibody | Supplier (Example) | Recommended Dilution |

| anti-Phospho-Aurora A | Cell Signaling Technology | 1:1000 |

| anti-Aurora A | Cell Signaling Technology | 1:1000 |

| anti-TPX2 | Abcam | 1:1000 |

| anti-Cyclin B1 | Cell Signaling Technology | 1:1000 |

| anti-p21 | Cell Signaling Technology | 1:1000 |

| anti-Phospho-p53 (Ser15) | Cell Signaling Technology | 1:1000 |

| anti-p53 | Santa Cruz Biotechnology | 1:1000 |

| anti-PARP | Cell Signaling Technology | 1:1000 |

| anti-β-actin | Sigma-Aldrich | 1:5000 |

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflow.

Caption: this compound inhibits Aurora A kinase, leading to G2/M arrest and p53-dependent apoptosis.

Caption: A streamlined workflow for Western blot analysis of this compound treated cells.

References

- 1. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetechindia.com [lifetechindia.com]

- 4. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis Following MK-8745 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for analyzing the effects of the Aurora A kinase inhibitor, MK-8745, on the cell cycle of cultured cancer cells using flow cytometry with propidium iodide (PI) staining.

Introduction

This compound is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression. Inhibition of Aurora A kinase can lead to defects in mitosis, resulting in cell cycle arrest at the G2/M phase, endoreduplication (leading to polyploidy), and ultimately, apoptosis.[1][2][3][4] The cellular response to this compound has been shown to be dependent on the p53 status of the cell line.[1][2][3][4] Cells with wild-type p53 tend to undergo apoptosis, while p53-deficient cells are more prone to endoreduplication and polyploidy.[1][2][3][4]

Flow cytometry with propidium iodide (PI) is a widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[5][6] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[5][6] This allows for the discrimination of cell populations based on their DNA content.

This protocol outlines the treatment of cancer cell lines with this compound, followed by the preparation and staining of cells with PI for analysis by flow cytometry.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound induced cell cycle disruption.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium

-

This compound (Selleck Chemicals)[7]

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), sterile-filtered

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

5 mL flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

1. Cell Seeding and Treatment: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will not exceed 80% confluency at the end of the experiment. b. Allow cells to adhere and grow for 24 hours. c. Prepare a stock solution of this compound in DMSO.[7] d. Treat cells with the desired concentration of this compound (e.g., 5 µM) or with an equivalent volume of DMSO for the vehicle control. e. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting: a. Aspirate the culture medium. b. Wash the cells once with PBS. c. Add trypsin-EDTA to detach the cells. d. Once detached, add complete medium to neutralize the trypsin. e. Transfer the cell suspension to a 15 mL conical tube. f. Centrifuge at 300 x g for 5 minutes.[6] g. Discard the supernatant.

3. Fixation: a. Resuspend the cell pellet in 400 µL of PBS.[6] b. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[6][8] c. Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[6][9] Cells can be stored in 70% ethanol at -20°C for several weeks.[9]